trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

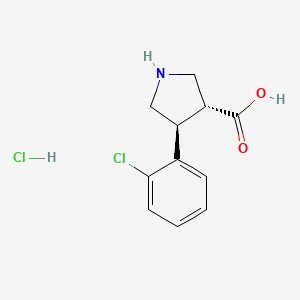

trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1820581-20-1) is a pyrrolidine-based organic compound with a 2-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 262.13 g/mol . The compound is primarily used in pharmaceutical research as a synthetic intermediate due to its chiral pyrrolidine core, which is a common scaffold in drug discovery .

Properties

IUPAC Name |

(3R,4S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIZFLIRDUIPIS-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a chlorophenyl substituent, suggest potential interactions with various biological targets, leading to diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHClN\O·HCl

- Molecular Weight : Approximately 260.12 g/mol

The presence of the chlorophenyl group is crucial for its biological activity, as it can influence binding interactions with target molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptor Interaction : It has been suggested that the compound interacts with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary findings indicate that this compound may possess anticancer activity. Specific studies have shown that it can induce apoptosis in cancer cell lines, although the exact mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Anticancer Activity

A study conducted by Umesha et al. (2009) investigated the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results indicated that modifications to the pyrrolidine core significantly influenced cytotoxicity against various cancer cell lines. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. This suggests potential applications in pharmaceutical formulations aimed at treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structurally similar compounds feature variations in the phenyl ring substituents, positional isomerism, or functional group modifications. Below is a detailed comparison:

Substituent Modifications on the Phenyl Ring

Halogenated Derivatives

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049978-59-7) Molecular Formula: C₁₂H₁₂ClF₃NO₂. Key Differences: The 2-trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to chlorine. This compound is used in COVID-19-related drug research . Purity: ≥95% .

trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1047651-82-0)

- Key Differences : The chlorine substituent is at the para position, altering steric and electronic interactions. Para-substituted analogs often exhibit distinct receptor-binding profiles compared to ortho-substituted derivatives .

Electron-Donating Substituents

trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049978-93-9) Molecular Formula: C₁₂H₁₆ClNO₃. Key Differences: The 4-methoxy (OCH₃) group is electron-donating, increasing solubility in polar solvents.

Cyano-Substituted Analogs

Positional Isomerism

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride and Analogs

Pharmacological Relevance

- Electron-Withdrawing Groups (Cl, CF₃, CN) : Enhance binding to hydrophobic pockets and improve metabolic stability. For example, CF₃ derivatives are prioritized in antiviral research due to their resistance to oxidative degradation .

- Electron-Donating Groups (OCH₃) : Improve aqueous solubility, making them suitable for oral drug formulations .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves condensation of 2-chlorobenzaldehyde with a pyrrolidine precursor, followed by cyclization and HCl salt formation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium or copper catalysts) can be employed . Reverse-phase HPLC (≥95% purity) is recommended for purity assessment, as demonstrated for structurally related pyrrolidine derivatives .

- Key Considerations : Optimize reaction time, temperature, and solvent polarity (e.g., DMF or toluene) to minimize racemization.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve the trans-configuration and confirm stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (to verify aromatic substituents and pyrrolidine ring protons), FT-IR (carboxylic acid O-H stretch ~2500-3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., exact mass ~263.05 g/mol for C₁₁H₁₁ClNO₂·HCl) .

Q. How can researchers mitigate impurities during large-scale synthesis?

- Methodological Answer :

- Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane for intermediate purification.

- Recrystallization : Ethanol/water mixtures are effective for final HCl salt crystallization, as seen in analogs like (±)-trans-4-(2-hydroxyphenyl)pyrrolidine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- DFT Calculations : Compare computed ¹H NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify discrepancies in substituent effects or conformational dynamics.

- Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect ring puckering or rotational barriers in the pyrrolidine moiety .

Q. How can stereochemical challenges in derivatization (e.g., introducing fluorinated groups) be addressed?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) protection for the pyrrolidine nitrogen to prevent racemization during functionalization, as demonstrated for trans-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid .

- Stereoselective Fluorination : Employ chiral ligands (e.g., Cinchona alkaloids) in electrophilic fluorination reactions to retain the trans-configuration.

Q. What experimental designs are optimal for studying this compound’s binding interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (kₐ, kₐ) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.